![molecular formula C12H12N4O B2647484 N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide CAS No. 2411200-99-0](/img/structure/B2647484.png)
N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide” is a novel 1,2,4-triazole derivative . It is part of a class of compounds that have been synthesized and evaluated for their anticancer properties . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroroscopy and Elemental analysis .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1 H -1,2,4-triazole with 2,2,2-trifluoro- N - (4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by removing the trifluoroacetyl protecting group to afford aminofurazan .Molecular Structure Analysis
The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1655–1712 cm −1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit optimal oxygen balance with the oxidizer excess coefficients α = 0.42–0.71 .Physical And Chemical Properties Analysis
The compounds exhibit acceptable densities of 1.77–1.80 g cm −3 . The yield of one of the compounds, 1-(2,4-dichlorophenyl)-3-phenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-one (7b), was 52% with a melting point of 121 (e.g., 1st) prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize orWirkmechanismus
The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds showed a promising cytotxic activity lower than 12 μM against Hela cell line . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Eigenschaften
IUPAC Name |
N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-12(17)13-8-11-14-9-15-16(11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLFNAKMHDDRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)acrylamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.